molecular formula C19H32N6O B5526528 2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5526528
M. Wt: 360.5 g/mol
InChI Key: FOTKOFVFCRINQU-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C19H32N6O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.26375967 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Exploration

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, obtained through condensation reactions involving various amines, were found to exhibit significant pharmacological activities. For instance, the anti-inflammatory activity of some derivatives was comparable to standard drugs, highlighting their potential as therapeutic agents (Sondhi et al., 2007). Moreover, the synthesis of bispyrimidine derivatives further expands the scope of pyrimidine chemistry in drug discovery.

Antiproliferative and Antimicrobial Activities

Research has also focused on the antiproliferative activity of pyrimidine derivatives against human cancer cell lines. Compounds featuring the pyrimidine structure have shown promising results in inhibiting the growth of various cancer cell types, which could pave the way for new cancer therapies (Mallesha et al., 2012). Additionally, pyrimidine derivatives have been synthesized for antimicrobial evaluation, exhibiting variable inhibitory effects against tested microorganisms, thus indicating their potential as biocidal agents (El‐mahdy & Abdel-Rahman, 2011).

Neurological and Cognitive Enhancements

Interestingly, certain pyrimidine derivatives have been explored for their neuroprotective properties. The sodium channel antagonist, BW619C89, demonstrated long-lasting cerebroprotective effects with advantageous functional consequences in a rodent model of stroke. This compound was shown to reduce neurological deficits, cognitive deficits, and brain damage after middle cerebral artery occlusion, suggesting its potential in treating stroke-related injuries (Smith et al., 1997).

DNA Interactions and Anticancer Drug Amplifiers

The interaction of pyrimidine derivatives with DNA has been investigated to understand their role as anticancer drug amplifiers. Certain derivatives exhibit strong intercalation complexes with DNA, enhancing the anticancer activity of drugs like bleomycins. This provides insights into the design of novel anticancer therapies that leverage the unique DNA-binding properties of these compounds (Wilson et al., 1990).

Properties

IUPAC Name

3-methyl-1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-15(2)13-19(26)25-11-9-24(10-12-25)18-14-17(20-16(3)21-18)23-7-5-22(4)6-8-23/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKOFVFCRINQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.